molecular formula C12H16ClNO B1273600 N-(4-tert-butylphenyl)-2-chloroacetamide CAS No. 20330-46-5

N-(4-tert-butylphenyl)-2-chloroacetamide

Cat. No.: B1273600
CAS No.: 20330-46-5
M. Wt: 225.71 g/mol
InChI Key: SJBCCFZTXLOITD-UHFFFAOYSA-N
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Description

N-(4-tert-butylphenyl)-2-chloroacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a chloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butylphenyl)-2-chloroacetamide typically involves the reaction of 4-tert-butylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-tert-butylaniline+chloroacetyl chlorideThis compound+HCl\text{4-tert-butylaniline} + \text{chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-tert-butylaniline+chloroacetyl chloride→this compound+HCl

The reaction is usually conducted in an inert solvent, such as dichloromethane, at a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions, improved safety, and higher yields. The reactants are continuously fed into a reactor, and the product is continuously removed, which helps in maintaining optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butylphenyl)-2-chloroacetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, to form corresponding derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-tert-butylaniline and chloroacetic acid.

    Oxidation: The tert-butyl group can be oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include primary or secondary amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide or dimethyl sulfoxide, at elevated temperatures.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.

    Oxidation: Oxidizing agents, such as potassium permanganate or chromium trioxide, can be used to oxidize the tert-butyl group.

Major Products Formed

    Nucleophilic substitution: Derivatives with different functional groups replacing the chloro group.

    Hydrolysis: 4-tert-butylaniline and chloroacetic acid.

    Oxidation: Alcohols or ketones derived from the oxidation of the tert-butyl group.

Scientific Research Applications

N-(4-tert-butylphenyl)-2-chloroacetamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(4-tert-butylphenyl)-2-bromoacetamide: Similar structure with a bromo group instead of a chloro group.

    N-(4-tert-butylphenyl)-2-iodoacetamide: Similar structure with an iodo group instead of a chloro group.

    N-(4-tert-butylphenyl)-2-fluoroacetamide: Similar structure with a fluoro group instead of a chloro group.

Uniqueness

N-(4-tert-butylphenyl)-2-chloroacetamide is unique due to the presence of the chloro group, which imparts specific reactivity and properties to the compound. The chloro group can participate in nucleophilic substitution reactions, making it a versatile intermediate for the synthesis of various derivatives. Additionally, the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and biological activity.

Properties

IUPAC Name

N-(4-tert-butylphenyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-12(2,3)9-4-6-10(7-5-9)14-11(15)8-13/h4-7H,8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBCCFZTXLOITD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384091
Record name N-(4-tert-butylphenyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20330-46-5
Record name N-(4-tert-butylphenyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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